Ethyl 3-(methylamino)butanoate

Vue d'ensemble

Description

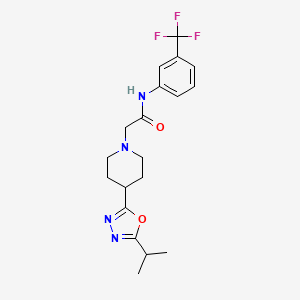

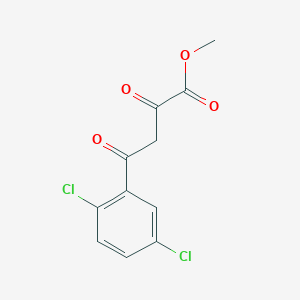

Ethyl 3-(methylamino)butanoate is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 and is commonly stored in a refrigerator . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 3-(methylamino)butanoate is 1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 . This code provides a detailed description of the molecule’s structure. The compound consists of a butanoate (four-carbon) backbone with a methylamino group attached to the third carbon and an ethyl group attached via an ester linkage .Physical And Chemical Properties Analysis

Ethyl 3-(methylamino)butanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 188.6±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.6±0.4 mmHg at 25°C and an enthalpy of vaporization of 42.5±3.0 kJ/mol . The flash point is 67.9±22.6 °C . It has a molar refractivity of 39.8±0.3 cm3 and a molar volume of 156.8±3.0 cm3 .Applications De Recherche Scientifique

Biofuel Production

Ethyl 3-(methylamino)butanoate, though not directly mentioned, can be related to studies on biofuel production. Research focusing on biodiesel additives, such as ethyl and methyl esters derived from palm oil through transesterification, showcases the potential of esters in enhancing fuel properties and solving fuel instability at low temperatures. These studies suggest that similar esters, including Ethyl 3-(methylamino)butanoate, could have applications in improving diesohol blends and overall fuel quality, potentially contributing to more sustainable and efficient fuel options (Areerat Chotwichien et al., 2009).

Synthetic Organic Chemistry

The compound has potential implications in synthetic organic chemistry, as demonstrated by research on the phosphine-catalyzed [4 + 2] annulation processes. In these studies, ethyl 2-methyl-2,3-butadienoate, a closely related ester, acts as a 1,4-dipole synthon in annulation reactions with N-tosylimines to form highly functionalized tetrahydropyridines. This indicates Ethyl 3-(methylamino)butanoate could serve as a precursor or intermediate in the synthesis of complex organic compounds with applications ranging from pharmaceuticals to materials science (Xue-Feng Zhu et al., 2003).

Renewable Chemical Feedstocks

In the realm of renewable chemical feedstocks, compounds like Ethyl 3-(methylamino)butanoate may contribute to the development of sustainable chemicals. For instance, 2-butanol and butanone (methyl ethyl ketone – MEK), chemicals with potential uses as biofuels and biocommodity chemicals, have been produced through the bioconversion of natural resources. Studies involving the B12-dependent dehydratase step and NADH dependent secondary alcohol dehydrogenase for the conversion of meso-2,3-butanediol to butanone, and subsequently to 2-butanol, highlight the potential of esters in biotechnological applications for producing valuable industrial chemicals (Payam Ghiaci et al., 2014).

Safety and Hazards

Ethyl 3-(methylamino)butanoate is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

ethyl 3-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)5-6(2)8-3/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWUXYUMDIPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(methylamino)butanoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2668514.png)

![3-oxo-N,2-diphenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2668518.png)

![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)